molecular formula C18H13NaO4S B12748987 Tifurac sodium anhydrous CAS No. 514172-76-0

Tifurac sodium anhydrous

Cat. No.: B12748987
CAS No.: 514172-76-0
M. Wt: 348.3 g/mol
InChI Key: AMHWUAATYNXBDN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tifurac sodium anhydrous (C₁₈H₁₃NaO₄S, molecular weight: 348.3 g/mol) is a benzofuranacetic acid derivative patented by Syntex, Inc., with notable analgesic, anti-inflammatory, and antipyretic properties . Its synthesis involves the reaction of benzofuranacetic acid with sodium hydroxide in an aqueous medium under controlled temperature and pH conditions, yielding a sodium salt with high purity (>99.9%) verified via HPLC and mass spectrometry . Preclinical studies demonstrate its efficacy in rat paw edema and mouse writhing tests, where it exhibits potent cyclooxygenase (COX) inhibition, a mechanism central to its therapeutic effects .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

514172-76-0

Molecular Formula

C18H13NaO4S

Molecular Weight

348.3 g/mol

IUPAC Name

sodium;2-[7-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]acetate

InChI

InChI=1S/C18H14O4S.Na/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15;/h2-9H,10H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

AMHWUAATYNXBDN-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.[Na+]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tifurac sodium anhydrous undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS and dibenzoyl peroxide yields dehydrogenated products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Tifurac sodium anhydrous is compared to three widely used NSAIDs: diclofenac , ibuprofen , and naproxen . Below is a detailed analysis:

Parameter This compound Diclofenac Ibuprofen Naproxen
Molecular Formula C₁₈H₁₃NaO₄S C₁₄H₁₁Cl₂NO₂ C₁₃H₁₈O₂ C₁₄H₁₄O₃
Molecular Weight 348.3 g/mol 296.1 g/mol 206.3 g/mol 230.3 g/mol
Core Structure Benzofuranacetic acid derivative Phenylacetic acid derivative Propionic acid derivative Naphthylpropionic acid
COX Inhibition High potency (preclinical) COX-1/COX-2 non-selective COX-1 preferential COX-1 preferential
Half-Life Not reported 1–2 hours 2–4 hours 12–17 hours
Therapeutic Indications Preclinical pain/inflammation Arthritis, migraine Mild-moderate pain, fever Chronic inflammation
Unique Features Benzofuran core; sodium salt Chlorinated phenyl group Short-acting; OTC availability Long-acting; high plasma binding

Key Differentiators

  • Structural Uniqueness : Tifurac’s benzofuran ring distinguishes it from diclofenac (phenylacetic acid) and naproxen (naphthylpropionic acid). This structure may enhance membrane permeability and target engagement .
  • Potency : Preclinical data suggest Tifurac’s COX inhibition exceeds conventional NSAIDs in rodent models, though clinical data are pending .
  • Safety Profile : Unlike diclofenac (linked to cardiovascular risks) and ibuprofen (gastrointestinal toxicity), Tifurac’s sodium salt formulation and benzofuran backbone may mitigate adverse effects, though this requires clinical validation .

Pharmacokinetic and Toxicity Considerations

Q & A

Basic Research Questions

Q. What are the recommended methods for physicochemical characterization of Tifurac sodium anhydrous in academic research?

  • Methodological Answer : Key techniques include:

  • X-ray Powder Diffraction (XRPD) to confirm crystallinity and anhydrous nature.
  • Thermogravimetric Analysis (TGA) to assess thermal stability and detect residual solvents or hydrates.
  • Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions.
  • Particle Size Analysis (e.g., laser diffraction) to evaluate batch consistency for dissolution studies.
  • Reference standardized preparation protocols for sodium phosphate buffers (e.g., USP monographs) to ensure reproducibility in solution preparation .

Q. How should this compound be handled and stored to prevent degradation in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under anhydrous conditions (e.g., desiccants like silica gel) to avoid hygroscopic absorption .
  • Handling : Use local exhaust ventilation to minimize dust inhalation. Avoid contact with strong acids or bases, which may alter its chemical stability .
  • Documentation : Track storage temperature, humidity, and container integrity in lab notebooks to correlate with batch-specific stability data .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

  • Methodological Answer :

  • Standardize Solubility Protocols : Use USP-defined solution preparation methods (e.g., controlled temperature, solvent purity, and stirring rates) .
  • Validate Methods : Compare results from HPLC (for concentration) and NMR (for structural integrity) to rule out impurities or degradation .
  • Statistical Analysis : Apply ANOVA to assess inter-lab variability, and report confidence intervals for solubility values .

Q. What experimental design principles are critical for assessing the reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer Selection : Use USP-grade phosphate or citrate buffers (pH 2–12) to simulate physiological and extreme conditions .
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or LC-MS, with timepoints aligned to half-life estimations.
  • Control Variables : Document ionic strength, temperature (±0.1°C), and dissolved oxygen levels to minimize confounding factors .

Q. How should stability studies for this compound be designed to comply with regulatory guidelines?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months) .
  • Analytical Endpoints : Quantify degradation products using mass spectrometry and confirm structural changes via FTIR .
  • Data Reporting : Include a table summarizing stability parameters:
ConditionTimeframeKey Metrics (e.g., Purity %)Analytical Method
25°C/60% RH12 months≥98%HPLC
40°C/75% RH6 months≥95%LC-MS
  • Reference ICH Q1A guidelines for protocol alignment .

Methodological Considerations for Data Interpretation

Q. What strategies are effective in mitigating batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stirring rate) and identify critical quality attributes .
  • Cross-Validation : Compare data from independent synthesis batches using multivariate analysis (e.g., PCA) to isolate variability sources .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound properties?

  • Methodological Answer :

  • Model Refinement : Calibrate computational models (e.g., DFT) using experimentally derived thermodynamic data (e.g., ΔHfus from DSC) .
  • Error Analysis : Quantify uncertainties in force fields or solvent-effect approximations and correlate with empirical deviations .
  • Peer Review : Share raw data and code repositories to enable reproducibility and collaborative troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.